N-(2-cyanophenyl)-2-ethoxyacetamide
Description
N-(2-Cyanophenyl)-2-ethoxyacetamide is an acetamide derivative featuring a 2-cyanophenyl group attached to the nitrogen atom and an ethoxyacetamide side chain. The 2-cyanophenyl group introduces electron-withdrawing characteristics, while the ethoxy moiety may enhance lipophilicity and influence metabolic stability .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2-ethoxyacetamide |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-8-11(14)13-10-6-4-3-5-9(10)7-12/h3-6H,2,8H2,1H3,(H,13,14) |
InChI Key |
WCIHSCLEAAJWQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NC1=CC=CC=C1C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-2-ethoxyacetamide typically involves the reaction of 2-cyanophenylamine with ethyl 2-bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbon atom of the bromoacetate, leading to the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N-(2-cyanophenyl)-2-ethoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-cyanophenyl)-2-ethoxyacetamide is used as an intermediate in the synthesis of heterocyclic compounds, which are important in medicinal chemistry for developing new drugs .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as enzyme inhibitors and receptor modulators .
Industry: The compound is used in the production of agrochemicals and dyes. Its reactivity makes it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or coordinate with metal ions, while the amide group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key differences and similarities between N-(2-cyanophenyl)-2-ethoxyacetamide and related compounds:
Key Observations
Substituent Impact on Electronic Properties: The 2-cyanophenyl group in the target compound contrasts with 2-methoxyphenyl () and 4-nitro/chloro substituents (). Ethoxy vs. Methoxy: Ethoxy groups (e.g., ) confer higher lipophilicity than methoxy, affecting solubility and membrane permeability .
The target compound may share these traits. Amide-containing compounds (e.g., ) often act as ligands in coordination chemistry due to their ability to bind metal ions via the carbonyl oxygen .
Synthetic Considerations :
- Synthesis of similar compounds (e.g., ) involves coupling reactions (e.g., 2-arylacetic acids with amines via carbodiimide-mediated activation). The target compound could be synthesized analogously .
Safety and Stability: notes discontinuation of N-(5-Amino-2-chlorophenyl)-2-ethoxyacetamide, possibly due to stability or toxicity concerns. This highlights the need for thorough toxicological profiling of ethoxyacetamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
